2-(2,2-DIMETHYLPROPANAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-(2,2-DIMETHYLPROPANAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-DIMETHYLPROPANAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as batch or continuous flow reactors. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are often employed to monitor the synthesis process and verify the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-DIMETHYLPROPANAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: The replacement of one functional group with another, which can occur through nucleophilic or electrophilic mechanisms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
2-(2,2-DIMETHYLPROPANAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 2-(2,2-DIMETHYLPROPANAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2-dimethylpropanoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 2-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Uniqueness
Compared to similar compounds, 2-(2,2-DIMETHYLPROPANAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE exhibits unique structural features and properties that make it particularly valuable for specific applications. Its distinct combination of functional groups and molecular geometry contributes to its unique reactivity and potential biological activity.
Properties
Molecular Formula |
C22H28N2O2S |
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Molecular Weight |
384.5g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H28N2O2S/c1-14-10-8-9-12-16(14)23-19(25)18-15-11-6-5-7-13-17(15)27-20(18)24-21(26)22(2,3)4/h8-10,12H,5-7,11,13H2,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
GDVQJCPYKDIUIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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